molecular formula C13H12N2O B3359212 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one CAS No. 84391-39-9

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3359212
CAS No.: 84391-39-9
M. Wt: 212.25 g/mol
InChI Key: GQRADTVKEIYYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Imidazole (B134444) and Dihydronaphthalene Scaffolds in Chemical Biology and Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, recognized for its versatile physicochemical properties and its presence in numerous biologically active compounds. researchgate.netbiomedpharmajournal.org Its electron-rich nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow it to bind effectively to a wide array of biological targets like enzymes and receptors. nih.govnih.govresearchgate.net This versatility has led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents. researchgate.netjopir.in The imidazole nucleus is a key component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine, further highlighting its biological relevance. biomedpharmajournal.org

Similarly, the dihydronaphthalene scaffold is an important structural motif found in various pharmaceuticals and natural products. researchgate.net This framework provides a rigid, three-dimensional structure that can be strategically modified to influence pharmacological properties. nih.gov Dihydronaphthalene derivatives have been investigated for their potential as anticancer agents, acting as inhibitors of tubulin polymerization, and as vascular disrupting agents. nih.gov The exploration of structure-activity relationships (SAR) within dihydronaphthalene-based compounds has revealed that specific substitutions on the ring system can significantly impact biological activity and selectivity. nih.gov

Table 1: Selected Biological Activities of Imidazole and Dihydronaphthalene Scaffolds

ScaffoldBiological ActivityExamples of Investigated Targets
Imidazole Anticancer, Antimicrobial, Anti-inflammatory, AntifungalKinases, Topoisomerase II, COX-2 Enzyme
Dihydronaphthalene Anticancer, Vascular Disrupting, Opioid Ligand ActivityTubulin, Sphingosine-1-phosphate (S1P) receptors

This table is generated based on data from multiple sources. researchgate.netnih.govnih.govnih.gov

Historical Context of Related Heterocyclic Hybrid Systems in Academic Research

The strategy of creating hybrid molecules by combining two or more distinct pharmacophoric units is a well-established approach in drug discovery. researchgate.net This concept aims to develop novel compounds with potentially enhanced affinity, improved selectivity, or a dual mode of action. Over the years, academic and industrial research has seen a surge in the synthesis and evaluation of hybrid compounds containing different heterocyclic systems. tandfonline.com

The fusion of imidazole with other heterocyclic or carbocyclic rings has been a particularly fruitful area of investigation. researchgate.net For instance, imidazole-pyrazole hybrids and imidazole-coumarin conjugates have been explored for their anticancer and antiviral activities, respectively. researchgate.netmdpi.com These studies demonstrate that combining the imidazole scaffold with other privileged structures can lead to synergistic effects and novel biological profiles. The development of benzimidazole-heterocycle hybrids, for example, has yielded compounds with a wide spectrum of biological properties, including antibacterial and antidiabetic activities. tandfonline.com This historical success provides a strong precedent for exploring novel combinations, such as the linkage of an imidazole ring to a dihydronaphthalene core.

Rationale for Investigating the 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one Scaffold: A Hypothetical Framework for Structure-Activity Relationships

The rationale for investigating this compound is rooted in a hypothetical framework of its potential structure-activity relationships, drawing from the known properties of its parent scaffolds.

Hypothetical SAR Framework:

The Imidazole Moiety: The imidazole ring is hypothesized to serve as a key interaction point with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors or donors, and the aromatic ring can engage in π-π stacking or hydrophobic interactions. nih.gov The point of attachment to the dihydronaphthalene core (at the N-1 position) leaves the N-3 atom available for potential coordination with metalloenzymes, a common mechanism for many imidazole-based inhibitors. researchgate.net

The Ketone Group: The carbonyl group at the 1-position of the dihydronaphthalene ring introduces a polar feature and a potential hydrogen bond acceptor site. This could be crucial for anchoring the molecule within a receptor's active site.

Positional Isomerism and Substitution: The specific linkage at the 2-position of the dihydronaphthalene ring is a critical design element. Modifications at other positions on either the imidazole or dihydronaphthalene rings could be systematically explored to probe the SAR. For instance, adding substituents to the phenyl part of the dihydronaphthalene system or to the carbon atoms of the imidazole ring could modulate activity, selectivity, and metabolic stability.

In essence, the this compound scaffold represents a promising starting point for library synthesis and biological screening. The combination of a proven "bioactive" heterocycle (imidazole) with a rigid carbocyclic framework (dihydronaphthalene) offers a compelling template for the design of new therapeutic agents. Future research focusing on the synthesis of this compound and its analogues, followed by extensive biological evaluation, is warranted to validate this hypothetical framework and uncover the full therapeutic potential of this novel chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-11-4-2-1-3-10(11)5-6-12(13)15-8-7-14-9-15/h1-4,7-9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRADTVKEIYYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467617
Record name 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84391-39-9
Record name 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Towards 2 Imidazol 1 Yl 3,4 Dihydro 2h Naphthalen 1 One and Its Analogues

Retrosynthetic Analysis and Key Precursors for the Dihydronaphthalene-Imidazole Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inicj-e.org For 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one, the primary disconnection occurs at the C-N bond linking the imidazole (B134444) ring to the dihydronaphthalene scaffold. This leads to two key synthons: a nucleophilic imidazole and an electrophilic 3,4-dihydro-2H-naphthalen-1-one (also known as α-tetralone) derivative at the C-2 position.

The synthetic equivalents for these synthons are imidazole itself and a 2-halo-3,4-dihydro-2H-naphthalen-1-one, such as 2-bromo-α-tetralone. The latter can be prepared from α-tetralone through electrophilic halogenation. Therefore, the core precursors are identified as α-tetralone and imidazole.

Key Precursors:

3,4-dihydro-2H-naphthalen-1-one (α-tetralone): The foundational scaffold for the dihydronaphthalene portion of the molecule.

Imidazole: The source of the heterocyclic imidazole ring.

2-Halo-3,4-dihydro-2H-naphthalen-1-one: An activated intermediate for the crucial C-N bond formation.

Classical and Modern Synthetic Approaches for 3,4-Dihydronaphthalen-1-one Derivatization

The 3,4-dihydronaphthalen-1-one (α-tetralone) scaffold is a common motif in natural products and pharmacologically active compounds. rsc.orgsemanticscholar.org Its derivatization is a key step in the synthesis of the target molecule.

Classical Approaches:

Friedel-Crafts Acylation: A traditional method for constructing the tetralone ring system involves the intramolecular cyclization of γ-phenylbutyric acid or its derivatives using strong acids like polyphosphoric acid or hydrofluoric acid. semanticscholar.orgmaterialsciencejournal.org

Halogenation: The introduction of a halogen at the C-2 position is a classic transformation. For instance, bromination of 6-methoxy-1-tetralone (B92454) can be achieved using N-bromosuccinimide in the presence of sulfuric acid. nih.gov

Modern Approaches:

Photocatalytic Annulation: Recent advancements have led to greener synthetic routes. For example, a photocatalytic annulation-carbohalogenation of 1,7-enynes has been reported for the synthesis of functionalized 3,4-dihydronaphthalen-1(2H)-ones. researchgate.net

Metal-Catalyzed Cyclizations: Rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes provides an enantioselective route to 3,4-dihydronaphthalen-1(2H)-one products. organic-chemistry.org Furthermore, Lewis acid-catalyzed cascade cyclization reactions have been employed for the synthesis of aryldihydronaphthalene derivatives. nih.gov

One-Pot Reactions: Claisen-Schmidt condensation is a one-pot method used to synthesize 2-benzylidene-1-tetralone (B1234382) derivatives, which can serve as precursors for further functionalization. nih.govnih.gov

Below is an interactive data table summarizing various synthetic methods for tetralone derivatization.

Method Reagents/Catalysts Key Features Reference
Friedel-Crafts AcylationPolyphosphoric acid, H3PO4Classical, intramolecular cyclization semanticscholar.orgmaterialsciencejournal.org
BrominationN-Bromosuccinimide, H2SO4C-2 functionalization nih.gov
Photocatalytic AnnulationOrganic photocatalyst (4CzIPN), visible lightGreen chemistry, intramolecular arene alkylation organic-chemistry.org
Rhodium-Catalyzed Hydroacylation[Rh(COD)Cl]2, (R)-DTBM-SEGPHOSEnantioselective organic-chemistry.org
Claisen-Schmidt CondensationNaOH, EthanolOne-pot synthesis of 2-benzylidene derivatives nih.govnih.gov

Strategies for Imidazole Ring Annulation and Functionalization at the C-2 Position of the Naphthalene (B1677914) Scaffold

The introduction of the imidazole ring at the C-2 position of the 3,4-dihydronaphthalen-1-one core is the pivotal step in the synthesis of the target compound.

A primary strategy involves the nucleophilic substitution of a leaving group at the C-2 position by imidazole. This is exemplified by the synthesis of 2-(1-imidazolyl)-3,4-dihydro-5,7-dibromo-1(2H)-naphthalenone, where 2,5,7-tribromo-3,4-dihydro-1(2H)-naphthalenone is reacted with imidazole in N,N-dimethylformamide (DMF) at room temperature. prepchem.com A similar approach is used for the synthesis of 2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2H)-naphthalenone. prepchem.com

Multi-component, one-pot syntheses have also been developed for related structures, which could be adapted for the target molecule. For instance, the condensation of an aldehyde, urea (B33335) (or thiourea), and β-naphthol can lead to imidazole-containing naphthalene derivatives. derpharmachemica.com

Catalytic Systems and Reaction Conditions for Efficient Bond Formation (e.g., C-N Coupling)

The formation of the C-N bond between the dihydronaphthalene ring and the imidazole is a critical step that can be facilitated by various catalytic systems and reaction conditions.

Base-Promoted Nucleophilic Substitution: As seen in the synthesis of analogues, the reaction of a 2-halo-tetralone with imidazole can proceed in a polar aprotic solvent like DMF. prepchem.com The inherent basicity of imidazole can be sufficient, or an external base can be added to facilitate the reaction.

Microwave-Assisted C-N Coupling: Microwave irradiation has been shown to accelerate C-N coupling reactions, leading to rapid and efficient synthesis. For example, the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been achieved using a copper iodide co-catalyst and a diamine ligand under microwave conditions. asianpubs.org This methodology could potentially be applied to the synthesis of the target compound.

Silver-Mediated C-N Coupling: Silver carbonate has been utilized as a key external base and oxidant in various organic transformations, including C-N coupling for the synthesis of imidazoles. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods is crucial for producing enantiomerically pure analogues, which often exhibit different pharmacological activities. The C-2 position of the 3,4-dihydronaphthalen-1-one core is a stereocenter when substituted.

Approaches to introduce chirality include:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as the rhodium-catalyzed hydroacylation can generate enantioenriched tetralone precursors. organic-chemistry.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Resolution of Racemates: Racemic mixtures of the final compound or a key intermediate can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Enantioselective Cycloaddition Reactions: For instance, a highly stereoselective synthesis of tetralin-fused spirooxindoles has been achieved through a researchgate.netprepchem.com-hydride shift/cyclization process, demonstrating the potential for controlling stereochemistry in related systems. chemrxiv.org

Green Chemistry Principles in Synthetic Route Development

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Photocatalytic annulation reactions are an example of atom-economic processes. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, visible light can be used as a clean energy source in photocatalytic reactions. rsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. asianpubs.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of metal catalysts and organocatalysts aligns with this principle. rsc.orgorganic-chemistry.org

Renewable Feedstocks: While not directly addressed in the provided context, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

A direct synthesis of 4-aryl tetralones from aromatic alkenes and O2 under visible light irradiation, using an organic dye as a photocatalyst, exemplifies a green approach to constructing the tetralone core. rsc.org

Advanced Spectroscopic and Computational Characterization of 2 Imidazol 1 Yl 3,4 Dihydro 2h Naphthalen 1 One

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Characteristic Group Frequencies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one. The vibrational modes of the molecule are characteristic of its constituent parts: the tetralone core and the imidazole (B134444) substituent.

The most prominent feature in the FT-IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group in the dihydronaphthalene ring. This band typically appears in the range of 1680-1695 cm⁻¹, and its precise position can provide insights into the electronic environment. semanticscholar.orgmdpi.com Aromatic C-H stretching vibrations from both the naphthalene (B1677914) and imidazole rings are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the cyclohexanone (B45756) ring are expected between 2850 and 3000 cm⁻¹. semanticscholar.org

The imidazole ring contributes several characteristic bands. The C=N and C=C stretching vibrations within the ring are expected to produce signals in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are typically observed in the 1300-1380 cm⁻¹ range. researchgate.net In the Raman spectrum, the aromatic ring vibrations are often more intense, providing complementary information to the FT-IR data.

Conformational analysis can be aided by comparing experimental spectra with theoretical spectra calculated using quantum chemical methods. This comparison helps in assigning specific vibrational modes and can confirm the molecule's most stable conformation in the ground state.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
Carbonyl (C=O)Stretching1680 - 1695Strong (FT-IR)
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 3000Medium
Imidazole C=N/C=CRing Stretching1450 - 1600Medium
Aromatic C=CRing Stretching1400 - 1600Medium
Imidazole C-NStretching1300 - 1380Medium
C-HBending (in-plane & out-of-plane)700 - 1200Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the imidazole ring, the aromatic protons of the naphthalene moiety, and the aliphatic protons of the dihydronaphthalene ring. The three protons on the imidazole ring would appear as distinct singlets or doublets in the downfield region (typically δ 7.0-8.0 ppm). The four aromatic protons on the fused benzene (B151609) ring would likely appear as multiplets in the δ 7.2-8.1 ppm range. The aliphatic protons at positions 2, 3, and 4 of the tetralone structure would resonate further upfield. The proton at C2, being adjacent to the nitrogen atom and the carbonyl group, would likely be a multiplet around δ 4.5-5.5 ppm. The protons at C3 and C4 would appear as multiplets in the δ 2.0-3.0 ppm range. mdpi.comresearchgate.net

The ¹³C NMR spectrum would show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, expected to appear at δ 195-200 ppm. Carbons of the aromatic and imidazole rings would resonate in the δ 110-150 ppm region. nih.govnih.gov The aliphatic carbons (C2, C3, and C4) would be found in the upfield region, typically between δ 25-70 ppm, with C2 being the most downfield of the three due to its proximity to the nitrogen atom. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm the connectivity between protons and carbons for unambiguous signal assignment.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole Protons (3H)7.0 - 8.0s, d
Aromatic Protons (4H)7.2 - 8.1m
H-2 (1H)4.5 - 5.5m (dd)
H-3 (2H)2.2 - 2.8m
H-4 (2H)2.7 - 3.2t

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (C1)195 - 200
Aromatic/Imidazole Carbons (9C)110 - 150
C-255 - 70
C-325 - 35
C-428 - 38

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation patterns of the title compound. The molecular formula of this compound is C₁₃H₁₂N₂O, corresponding to a monoisotopic mass of approximately 212.09 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 212. The fragmentation pathways would likely involve characteristic losses of the functional groups. Key fragmentation steps could include:

Loss of the imidazole group: Cleavage of the C-N bond connecting the imidazole ring to the tetralone moiety, leading to a fragment ion corresponding to the imidazole radical (m/z 67) and a tetralone cation (m/z 145).

Loss of carbon monoxide: A retro-Diels-Alder reaction or cleavage of the carbonyl group (CO, 28 Da) from the molecular ion or subsequent fragments.

Cleavages in the aliphatic ring: Fragmentation of the dihydronaphthalene ring, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da).

These fragmentation patterns provide a "fingerprint" that helps to confirm the proposed structure.

Single Crystal X-Ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the molecule in the solid state. mkuniversity.ac.in This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

For this compound, the analysis would likely show that the dihydronaphthalene ring system is not perfectly planar, with the cyclohexanone portion adopting a distorted half-chair or similar conformation. nih.gov The analysis would also determine the relative orientation of the imidazole ring with respect to the naphthalenone core. researchgate.net

Furthermore, X-ray diffraction elucidates the crystal packing and the nature of intermolecular interactions. In the crystal lattice, molecules are likely to be stabilized by a network of weak intermolecular forces. These may include C-H···O hydrogen bonds involving the carbonyl oxygen, C-H···N interactions with the imidazole nitrogen atoms, and potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These interactions govern the macroscopic properties of the crystalline material.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for complementing experimental data and providing deeper insight into the molecule's electronic properties and reactivity. researchgate.netacs.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are performed to find the lowest energy (most stable) conformation of the molecule. mdpi.commdpi.com The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. researchgate.net

Analysis of the electronic structure involves mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring are expected to be the most electron-rich sites (negative potential), while the hydrogen atoms and regions around the carbonyl carbon would be electron-poor (positive potential). irjweb.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.govnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich naphthalene and imidazole rings, while the LUMO is expected to be localized on the tetralone moiety, particularly around the electron-withdrawing carbonyl group. researchgate.net The magnitude of the energy gap provides a quantitative measure of the molecule's potential for charge transfer within itself and its reactivity towards other species. irjweb.com

Table 4: Key Parameters from Quantum Chemical Calculations

ParameterSignificance
Optimized GeometryPredicts the most stable 3D structure, including bond lengths and angles.
Molecular Electrostatic Potential (MEP)Maps electron density to identify sites for electrophilic and nucleophilic attack.
HOMO Energy (E_HOMO)Correlates with the ionization potential; indicates electron-donating ability.
LUMO Energy (E_LUMO)Correlates with the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity, kinetic stability, and electronic excitability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting and interpreting chemical reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. libretexts.orgdeeporigin.com The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. deeporigin.comresearchgate.net

For this compound, the MEP map is expected to reveal distinct regions of varying electron density, dictated by its constituent functional groups. The primary sites of negative electrostatic potential are anticipated to be localized around the electronegative oxygen atom of the carbonyl group and the pyridine-like nitrogen atom of the imidazole ring. These areas represent the most electron-rich parts of the molecule and are the preferred sites for interactions with electrophiles or hydrogen bond donors.

Conversely, the regions of highest positive electrostatic potential are expected to be found around the hydrogen atoms of the imidazole ring and the hydrogen atoms attached to the aromatic naphthalene system. These electron-deficient sites are the most likely to engage in interactions with nucleophiles or hydrogen bond acceptors. The fused benzene ring of the tetralone structure will exhibit a nuanced potential, influenced by the electron-withdrawing nature of the adjacent carbonyl group. This theoretical analysis of the MEP provides critical insights into the molecule's reactivity and its potential binding behavior in a biological or chemical system. nih.gov

Molecular RegionPredicted Electrostatic PotentialImplication for Interactions
Carbonyl Oxygen (C=O)Strongly Negative (Red)Site for electrophilic attack; Hydrogen bond acceptor
Imidazole Nitrogen (Pyridine-like)Negative (Red/Yellow)Site for electrophilic attack; Hydrogen bond acceptor
Imidazole C-H HydrogensPositive (Blue)Site for nucleophilic attack; Hydrogen bond donor
Aromatic and Aliphatic C-H HydrogensSlightly Positive (Green/Cyan)Potential for weak hydrogen bond donation

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmdpi.com These theoretical predictions serve as a powerful complement to experimental data, aiding in structural elucidation and the assignment of complex spectra. researchgate.netnih.gov While experimental data for this compound are not available in the cited literature, theoretical values can be predicted based on established computational methods, which generally show good correlation with experimental results for related structures. mdpi.com

Theoretical ¹H and ¹³C NMR Chemical Shifts: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the naphthalene and imidazole rings, as well as for the aliphatic protons of the dihydro-naphthalene moiety. The protons on the imidazole ring are expected to be deshielded due to the electronegativity of the nitrogen atoms. The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon at a significantly downfield shift (typically 190-200 ppm) and distinct signals for the aromatic and aliphatic carbons.

Theoretical FT-IR Vibrational Frequencies: The theoretical IR spectrum is expected to display characteristic vibrational bands corresponding to the molecule's functional groups. A strong absorption band corresponding to the C=O stretching of the tetralone ketone is predicted around 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C stretching of the imidazole and naphthalene rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic parts are expected above and below 3000 cm⁻¹, respectively. DFT calculations often require a scaling factor to better match experimental frequencies due to the harmonic approximation used. nih.gov

Predicted Theoretical Spectroscopic Data
Spectroscopy TypeFunctional Group/AtomPredicted Chemical Shift (ppm) / Wavenumber (cm⁻¹)Expected Experimental Range
¹H NMRAromatic Protons (Naphthalene)7.2 - 8.0Consistent with substituted naphthalenes
Imidazole Protons7.0 - 7.8Consistent with N-substituted imidazoles
CH (alpha to C=O and Imidazole)~4.5 - 5.5Downfield due to adjacent electron-withdrawing groups
Aliphatic Protons (-CH₂)2.0 - 3.5Typical for tetralone ring systems
¹³C NMRCarbonyl Carbon (C=O)~197195 - 205 ppm
Aromatic Carbons120 - 140Standard aromatic region
Imidazole Carbons115 - 145Standard imidazole region
Aliphatic Carbons25 - 60Typical for substituted cyclohexanone systems
FT-IRC=O Stretch (Ketone)~16851680 - 1700 cm⁻¹
C=N/C=C Stretch (Aromatic/Heteroaromatic)1450 - 16001400 - 1620 cm⁻¹
C-H Stretch (Aromatic/Aliphatic)2900 - 31002850 - 3150 cm⁻¹

Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) are the dominant forces governing the crystal packing of molecules, influencing their physical properties such as melting point and solubility. rsc.orgrsc.org Hirshfeld surface analysis is a modern computational method that provides a visual and quantitative description of these intermolecular contacts within a crystal lattice. mdpi.comiucr.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping and quantification of different types of close contacts. mdpi.com

Given the abundance of hydrogen atoms, H···H contacts are predicted to be the most significant contributor to the Hirshfeld surface, typically accounting for a large percentage of the total surface area in organic molecules. mdpi.comelsevierpure.com Interactions involving carbon and hydrogen (C···H/H···C) are also expected to be substantial, arising from contacts between the aromatic and aliphatic frameworks. nih.gov

Of particular chemical interest are the O···H/H···O contacts, which would appear as distinct spikes in the 2D fingerprint plot and indicate the presence of C-H···O hydrogen bonds between the carbonyl oxygen and hydrogen atoms from neighboring molecules. researchgate.net Furthermore, the planar naphthalene and imidazole rings create the potential for π-π stacking interactions, which would be visible on the Hirshfeld surface and in the C···C contacts section of the fingerprint plot. nih.gov

Predicted Contributions of Non-Covalent Interactions from Hirshfeld Surface Analysis
Interaction TypeDescriptionPredicted ContributionEvidence in 2D Fingerprint Plot
H···HVan der Waals forces between hydrogen atoms.~40 - 55%Large, diffuse central region. mdpi.com
C···H / H···CInteractions between aromatic/aliphatic C-H groups.~18 - 28%Prominent "wings" on either side of the main diagonal. nih.gov
O···H / H···OIndicates C-H···O hydrogen bonding.~10 - 20%Sharp, distinct spikes at lower dₑ + dᵢ values. nih.gov
N···H / H···NPotential C-H···N hydrogen bonding.~5 - 10%Smaller spikes, indicating weaker interactions. nih.gov
C···CIndicates π-π stacking interactions.~2 - 8%Characteristic patterns at higher dₑ and dᵢ values. iucr.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Imidazol 1 Yl 3,4 Dihydro 2h Naphthalen 1 One Analogues

Design Principles for Systematic Structural Modification and Derivatization

The design of analogues of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Systematic structural modification is key to developing a comprehensive understanding of the SAR for this class of compounds. researchgate.net

Key design strategies include:

Substitution on the Naphthalene (B1677914) Ring: The aromatic portion of the tetralone scaffold presents multiple positions (e.g., C5, C6, C7) for substitution. Introducing a variety of functional groups—such as halogens, alkyls, alkoxys, and cyano groups—can systematically alter the electronic and steric properties of the molecule. Studies on other 1-tetralone (B52770) derivatives have shown that the position of a substituent has a pronounced effect on biological activity, with C7 substitution often yielding more potent inhibition of enzymes like monoamine oxidase (MAO) compared to substitution at C5 or C6. nih.govacs.org This highlights the importance of exploring different substitution patterns to map the topology of the target's binding site.

Modification of the Imidazole (B134444) Ring: The imidazole ring itself offers sites for modification. Substitution at the 2-, 4-, or 5-positions can influence the ring's electronic nature and steric profile, potentially enhancing target binding or improving metabolic stability. mdpi.com For instance, the introduction of small alkyl groups can modulate lipophilicity and van der Waals interactions within the binding pocket.

Alteration of the Linker: While the parent compound has a direct linkage from the tetralone C2 position to the imidazole N1, modifications could include altering this connection. This is a less common strategy for this specific scaffold but remains a viable approach in analogue design to adjust the relative orientation of the two ring systems.

These design principles are typically employed in an iterative cycle of design, synthesis, and biological testing to build a robust SAR model that guides the development of optimized lead compounds.

Impact of Substituents on Molecular Conformation, Electronic Properties, and Lipophilicity

The introduction of substituents to the this compound scaffold directly influences its three-dimensional shape (conformation), the distribution of electrons within the molecule (electronic properties), and its affinity for fatty versus aqueous environments (lipophilicity). These properties are critical determinants of a compound's biological activity and pharmacokinetic profile.

Molecular Conformation: The 3,4-dihydro-2H-naphthalen-1-one (α-tetralone) ring is not planar. Computational studies on the parent tetralin ring system show it can adopt different conformations, such as "twisted" or "bent" forms. researchgate.net The presence of substituents, particularly on the alicyclic part of the ring system, can influence the energetic preference for a specific conformation. This conformational preference is crucial as it dictates the spatial arrangement of the imidazole moiety and any substituents on the naphthalene ring, thereby affecting how the molecule fits into a target's binding site.

Electronic Properties: The electronic nature of the imidazole and naphthalene rings can be modulated by adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl). researchgate.netnih.gov

On the imidazole ring , EWGs generally decrease the basicity of the nitrogen atoms, while EDGs increase it. This can impact the ability of the imidazole to act as a hydrogen bond acceptor or a metal-coordinating ligand. tsijournals.comnih.gov

On the naphthalene ring , substituents alter the electron density of the aromatic system. An EWG can make the carbonyl group of the tetralone a stronger hydrogen bond acceptor, while an EDG would have the opposite effect. These electronic perturbations can fine-tune interactions with polar residues in a protein's active site.

Lipophilicity: Lipophilicity, commonly quantified as the logarithm of the partition coefficient (log P), is a crucial parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com The lipophilicity of analogues can be systematically adjusted by introducing different functional groups. Generally, adding non-polar, hydrocarbon-containing groups (e.g., alkyl, aryl) or halogens increases lipophilicity, while adding polar groups containing oxygen or nitrogen (e.g., hydroxyl, carboxyl, amino) decreases it. mdpi.com Controlling lipophilicity is essential; while a certain level is needed for membrane permeability, excessively high lipophilicity can lead to poor solubility, rapid metabolism, and non-specific binding. mdpi.comnih.gov

The following table illustrates the calculated impact of hypothetical substituents on the lipophilicity (cLogP) of the parent compound.

Compound IDSubstituent on Naphthalene RingcLogP (Calculated)Change in Lipophilicity
Parent None2.10-
Analogue 1 7-Fluoro2.35Increased
Analogue 2 7-Chloro2.68Increased
Analogue 3 7-Methyl2.55Increased
Analogue 4 7-Methoxy2.15Minimally Increased
Analogue 5 7-Nitro2.05Decreased
Analogue 6 7-Amino1.50Decreased
Note: cLogP values are illustrative and calculated using standard cheminformatics software for demonstration purposes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net For analogues of this compound, QSAR and other cheminformatics tools can provide valuable insights for rational drug design and predict the activity of novel derivatives before synthesis. mdpi.com

2D-QSAR: This approach relates "2D" properties of molecules (derived from their chemical graph) to their activity. These properties, known as molecular descriptors, can include physicochemical parameters (e.g., logP, molar refractivity), electronic descriptors (e.g., Hammett constants), and topological indices (e.g., molecular connectivity). A typical 2D-QSAR model is a linear equation derived from multiple linear regression (MLR). For a series of imidazole derivatives, a model might show that activity increases with higher lipophilicity and the presence of an electron-withdrawing group at a specific position. researchgate.net

3D-QSAR: This more advanced method considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.gov In these methods, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. The resulting models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. nih.govnih.gov For example, a CoMFA map might indicate that a bulky, hydrophobic substituent is preferred at the C7 position of the naphthalene ring, while an electropositive group is disfavored near the imidazole ring.

The statistical validity of a QSAR model is crucial and is assessed using parameters like the squared correlation coefficient (r²), which indicates how well the model fits the data, and the leave-one-out cross-validated coefficient (q²), which measures its predictive power. nih.govnih.gov

Below is a hypothetical example of a 2D-QSAR equation and its statistical validation.

ParameterDescription
QSAR Equation pIC₅₀ = 0.65 * cLogP - 0.42 * HD_Count + 0.88 * E_HOMO + 2.1
r² (Correlation Coefficient) 0.91
q² (Cross-validation Coefficient) 0.75
Descriptors Used cLogP (Lipophilicity), HD_Count (Hydrogen Donor Count), E_HOMO (Energy of Highest Occupied Molecular Orbital)
Note: This table represents a hypothetical QSAR model for illustrative purposes.

Ligand Efficiency and Lipophilic Efficiency Metrics in Analogue Design

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the "quality" of a compound, which can be assessed using various efficiency metrics. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are two of the most widely used metrics to guide the optimization of hit and lead compounds. core.ac.uk

Ligand Efficiency (LE): LE measures the binding energy of a ligand per non-hydrogen atom (heavy atom count, HAC). It helps to identify compounds that achieve high potency with a relatively small size. A higher LE value is generally desirable, as it suggests a more efficient binding interaction. The formula is: LE = -ΔG / HAC = (1.364 * pIC₅₀) / HAC Compounds with a higher LE often have more potential for optimization, as potency can be further improved without excessive growth in molecular weight. core.ac.uk

Lipophilic Efficiency (LLE or LipE): LLE, also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for ensuring that gains in potency are not achieved simply by increasing lipophilicity, which can lead to undesirable ADME properties. The formula is: LLE = pIC₅₀ - logP An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7 or greater. core.ac.uk A consistent or increasing LLE during optimization indicates that potency is being improved through enhanced specific interactions with the target rather than through non-specific hydrophobic effects.

The following table provides a hypothetical comparison of these metrics for a series of analogues, demonstrating their utility in selecting compounds for further development.

Compound IDpIC₅₀MW ( g/mol )HACcLogPLE (kcal/mol/HA)LLE (pIC₅₀ - cLogP)
Parent 6.0212.25160.514.8
Analogue A 6.5260.70183.50.493.0
Analogue B 7.2246.29182.70.554.5
Analogue C 7.5241.28172.50.605.0
Note: Data are hypothetical for illustrative purposes. MW = Molecular Weight, HAC = Heavy Atom Count.

In this example, Analogue C would be considered a high-quality lead. Despite not being the most potent, it demonstrates excellent ligand efficiency and achieves the desired lipophilic efficiency, suggesting a favorable balance of properties for further development.

Investigation of Molecular Interactions and Target Engagement Through in Vitro and in Silico Approaches

Molecular Docking Studies with Relevant Macromolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a macromolecular target, such as a protein or nucleic acid.

The binding affinity between a ligand and a protein is a measure of the strength of their interaction. nih.gov In molecular docking studies, this is often estimated using scoring functions that calculate a theoretical binding energy, typically in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

For analogues of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one, docking studies have been performed against various protein targets. For instance, novel imidazolo-triazole hydroxamic acid derivatives were docked against the Histone Deacetylase 2 (HDAC2) receptor. The results showed significant binding affinities, with one compound (F4) exhibiting a binding energy of -8.7 kcal/mol, which was more favorable than the standard drug Vorinostat (-7.2 kcal/mol). ajchem-a.com These interactions were stabilized by interactions with key amino acid residues such as HIS 146, PHE 155, PHE 210, and LEU 276. ajchem-a.com Similarly, docking studies of 1,3,4-thiadiazole derivatives with targets like caspase-3 and COX-2 have been used to understand their binding potential. nih.gov

Table 1: Predicted Binding Affinities of Imidazole (B134444) Analogues with Protein Targets

Compound Class Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues
Imidazolo-Triazole Hydroxamic Acid HDAC2 -8.7 HIS 146, PHE 155, PHE 210, LEU 276
1H-Tetrazole Chalcones Sterol 14α-demethylase (Varies by compound) Not specified

This table is interactive. Data is based on findings from studies on analogous compounds. ajchem-a.comresearchgate.netderpharmachemica.com

Docking studies are instrumental in elucidating how a compound might inhibit an enzyme. By modeling the ligand in the enzyme's active site, researchers can identify key interactions that block substrate access or interfere with the catalytic mechanism.

Studies on imidazole and its derivatives have demonstrated their potential as enzyme inhibitors. For example, computational docking suggested that imidazole itself interacts with residues within the active site of a GH1 β‐glucosidase. nih.gov Azole-based antifungal agents, which share the imidazole or triazole ring, are known to inhibit cytochrome P-450 enzymes. nih.gov The nitrogen atom in the azole ring coordinates with the heme iron atom in the enzyme's active site, disrupting its normal function. The specific nature of the substituent on the azole ring was found to significantly influence which P-450 isozymes were inhibited. nih.gov

Based on these analogues, it can be inferred that this compound could act as an enzyme inhibitor. The imidazole nitrogen could coordinate with a metal cofactor in an active site, while the naphthalenone structure could form hydrophobic and stacking interactions with surrounding amino acid residues, leading to competitive or non-competitive inhibition.

The semi-planar aromatic structure of the naphthalenone moiety suggests a potential for interaction with nucleic acids. One common mode of interaction for such planar molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. science.gov

Indeed, studies on closely related analogues, such as imidazole-2-thiones linked to an acenaphthylenone scaffold, have identified them as potent DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov The design of these compounds intentionally hybridized the planar acenaphthylenone scaffold for DNA intercalation with an imidazoline-thione moiety for potential groove-binding. nih.gov Docking studies confirmed that these molecules could fit within the DNA base pairs, leading to structural distortions that inhibit enzymes like topoisomerase II, which are essential for DNA replication. nih.govnih.gov

DNA intercalation is often a two-step mechanism where the molecule first binds to the outside of the DNA helix (groove binding) and then inserts itself into the core. researchgate.net It is plausible that this compound could follow a similar mechanism, with the planar naphthalenone ring intercalating and the imidazole group providing additional stability through interactions within the DNA grooves.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics within Target Active Sites

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. These simulations model the movement of every atom in the system, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

MD simulations have been used to validate the docking results of imidazole-containing analogues. For newer generation imidazolo-triazole hydroxamic acids complexed with the HDAC2 receptor, MD simulations were run to determine parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA). ajchem-a.com Stable RMSD values over the simulation time indicate that the ligand does not dissociate from the binding pocket and maintains a stable binding mode. ajchem-a.com Lower SASA values for the complex compared to the unbound protein suggest that the binding event results in a more compact and stable structure. ajchem-a.com Similar MD studies on 1,3,4-thiadiazole derivatives bound to caspase-3 and COX-2 were used to evaluate the stability of the docked complexes. nih.gov

These studies underscore the importance of MD simulations in confirming the stability of interactions predicted by docking. For this compound, MD simulations would be a critical next step after docking to verify the stability of its predicted binding poses with potential protein or nucleic acid targets.

Table 2: Interpretation of Key Molecular Dynamics Simulation Parameters

Parameter Description Indication of Stable Binding
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. Low and converging RMSD values for the ligand-protein complex.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average positions. Lower fluctuations in the binding site residues, indicating they are constrained by ligand binding.
SASA (Solvent Accessible Surface Area) Measures the surface area of the protein that is accessible to the solvent. A decrease in SASA upon ligand binding, indicating the ligand is buried in a binding pocket.

| Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and protein over time. | A consistent number of hydrogen bonds throughout the simulation. |

This table is interactive and provides a general guide to interpreting MD simulation results. ajchem-a.comnih.gov

In Vitro Mechanistic Investigations on Analogues to Elucidate Cellular Pathways

Following computational predictions, in vitro experiments are essential to confirm and characterize the biological activity of a compound and its analogues. These studies provide concrete data on the compound's effect on isolated enzymes, cells, or other biological systems.

Enzyme kinetic studies are performed to determine the mechanism of enzyme inhibition. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of substrate and inhibitor. nih.gov The results can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed. mdpi.com

A study on the effect of imidazole on a GH1 β‐glucosidase provides a clear example of such an investigation. nih.gov By measuring the rate of substrate hydrolysis at different concentrations of both the substrate and imidazole, the researchers determined that imidazole acts as a partial competitive inhibitor. This means that both the inhibitor and the substrate can bind to the enzyme simultaneously, but the binding of the inhibitor reduces the enzyme's affinity for the substrate. nih.gov The study determined the dissociation constant for the enzyme-inhibitor complex (Ki) and an alpha (α) factor, which represents the degree of mutual hindrance between the inhibitor and the substrate. nih.gov

Table 3: Kinetic Parameters for Imidazole Inhibition of Sfβgly

Substrate Ki (mM) α Inhibition Type
NPβglc 118 ± 12 3.1 ± 0.3 Partial Competitive
Cellobiose 118 ± 12 2.8 ± 0.3 Partial Competitive

Data adapted from a study on the GH1 β‐glucosidase from Spodoptera frugiperda (Sfβgly). nih.gov

These types of kinetic studies would be vital for characterizing the inhibitory activity of this compound against any identified enzyme targets, confirming the predictions from molecular docking and providing a quantitative measure of its potency and mechanism of action.

Exploration of Chemical Reactivity and Derivatization Pathways for 2 Imidazol 1 Yl 3,4 Dihydro 2h Naphthalen 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Dihydronaphthalene and Imidazole (B134444) Rings

The dihydronaphthalene and imidazole rings of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one present distinct electronic properties that govern their susceptibility to electrophilic and nucleophilic attack.

The dihydronaphthalene moiety, specifically the benzene (B151609) ring fused to the dihydro-2H-naphthalen-1-one core, is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The electron-donating character of the alicyclic ring and the electron-withdrawing nature of the ketone group influence the regioselectivity of these reactions. Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation can be envisioned on this ring system. For instance, nitration would likely introduce a nitro group at a position directed by the combined electronic effects of the fused ring system.

The imidazole ring , on the other hand, exhibits a more complex reactivity profile. Imidazole is an electron-rich heterocycle, making it generally reactive towards electrophiles. globalresearchonline.net Electrophilic substitution on the imidazole ring typically occurs at the C4 and C5 positions, with the C5 position often being the most nucleophilic. globalresearchonline.netnih.gov However, the nitrogen atom at position 3 can be protonated or interact with Lewis acids, which deactivates the ring towards electrophilic attack.

Nucleophilic substitution on the unsubstituted imidazole ring is generally challenging due to its electron-rich nature. globalresearchonline.net However, the introduction of strong electron-withdrawing groups or the conversion of a hydroxyl group to a better leaving group can facilitate such reactions. In the context of this compound, direct nucleophilic attack on the imidazole ring is unlikely without prior modification.

Conversely, the imidazole moiety can act as a nucleophile itself. The nitrogen atom at the 3-position possesses a lone pair of electrons and can participate in reactions with various electrophiles. For example, N-alkylation or N-acylation at this position can be achieved under appropriate conditions.

Functional Group Transformations of the Ketone Moiety

The ketone group at the 1-position of the dihydronaphthalene ring is a key site for a wide array of functional group transformations. These reactions allow for the introduction of diverse structural motifs and the modulation of the molecule's physicochemical properties.

Reduction of the ketone to a secondary alcohol is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 2-imidazol-1-yl-1,2,3,4-tetrahydronaphthalen-1-ol. The choice of reducing agent can influence the stereoselectivity of the reaction.

Oxidative cleavage of the ketone is also a possibility, although it would lead to the disruption of the cyclic core. More synthetically useful are reactions that modify the ketone without cleaving the ring.

Condensation reactions with various nucleophiles can be employed to form new carbon-carbon or carbon-heteroatom bonds. For example, reaction with hydrazines can lead to the formation of hydrazones, while reaction with hydroxylamine (B1172632) can yield oximes. The Wittig reaction or Horner-Wadsworth-Emmons reaction can be used to convert the ketone into an alkene.

Alpha-functionalization of the ketone is another important derivatization pathway. The carbon atom alpha to the carbonyl group (C2) is activated and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

Below is a table summarizing potential transformations of the ketone moiety:

Reaction TypeReagents and ConditionsProduct Type
ReductionNaBH₄, MeOH or LiAlH₄, THFSecondary Alcohol
Reductive AminationAmine, NaBH₃CN or H₂, Pd/CSecondary Amine
Wittig ReactionYlide (Ph₃P=CHR)Alkene
Knoevenagel CondensationActive methylene (B1212753) compound, baseα,β-Unsaturated compound
Hydrazone FormationHydrazine (H₂NNH₂), acid catalystHydrazone
Oxime FormationHydroxylamine (H₂NOH), acid catalystOxime

Formation of Hybrid Molecules and Conjugates for Multitarget Ligand Design

The modular nature of this compound makes it an attractive scaffold for the design and synthesis of hybrid molecules and conjugates. This strategy aims to combine the structural features of the parent molecule with other pharmacophores to create multitarget ligands that can interact with multiple biological targets simultaneously. This approach is of significant interest in drug discovery for complex diseases.

The imidazole ring is a common motif in many biologically active compounds and can participate in hydrogen bonding and metal coordination, making it a valuable component for ligand-receptor interactions. The dihydronaphthalenone core provides a rigid framework that can be functionalized to optimize binding affinity and selectivity.

One common approach for creating hybrid molecules is through amide or ester bond formation . For instance, if the ketone is reduced to an alcohol, it can be esterified with a carboxylic acid-containing pharmacophore. Alternatively, if a carboxylic acid functionality is introduced elsewhere on the molecule, it can be coupled with an amine-containing bioactive moiety.

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating conjugates. By introducing an azide (B81097) or alkyne functionality into the this compound scaffold, it can be readily linked to a complementary alkyne- or azide-modified pharmacophore to generate triazole-linked conjugates.

The following table provides examples of potential strategies for the formation of hybrid molecules:

Linkage StrategyFunctional Group on ScaffoldReactant PharmacophoreResulting Linkage
Amide CouplingCarboxylic AcidAmineAmide
EsterificationAlcoholCarboxylic AcidEster
Ether SynthesisAlcoholAlkyl HalideEther
"Click" Chemistry (CuAAC)Azide or AlkyneAlkyne or Azide1,2,3-Triazole

Through these derivatization pathways, a diverse library of compounds based on the this compound scaffold can be generated. The exploration of these chemical transformations is crucial for unlocking the full potential of this versatile molecule in various scientific disciplines.

Advanced Research Methodologies and Techniques

High-Throughput Screening Methodologies for Library Evaluation of Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their biological activity. nih.gov For analogues of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one, HTS facilitates the identification of "hits"—compounds that demonstrate a desired biological effect—from which more potent and selective lead compounds can be developed.

The process begins with the creation of a diverse chemical library centered around the this compound scaffold. This library would systematically explore variations at key positions, such as substitutions on the imidazole (B134444) ring, the naphthalene (B1677914) core, and the tetralone carbonyl group.

A crucial component of HTS is the development of a robust and miniaturized assay, typically in 96-, 384-, or 1536-well plate formats, to measure the activity of the library compounds against a specific biological target. nih.gov The choice of assay depends on the therapeutic target of interest. For instance, if the analogues are being investigated as kinase inhibitors, a common target for imidazole-containing compounds, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be employed to measure the inhibition of substrate phosphorylation.

The HTS workflow is highly automated, utilizing robotic liquid handlers for precise dispensing of reagents and library compounds, and sensitive plate readers for data acquisition. youtube.com This automation ensures high reproducibility and throughput, enabling the screening of thousands of compounds per day. nih.gov

Data from the primary screen is then subjected to rigorous analysis to identify genuine hits and eliminate false positives. Hits are typically re-tested in dose-response experiments to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The data table below illustrates a hypothetical outcome from a high-throughput screen of a library of this compound analogues against a target protein.

Compound IDScaffold VariationPrimary Screen Hit (%)IC₅₀ (µM)
A-001 Unsubstituted852.5
A-002 4-Methylimidazole921.1
A-003 5-Chloro-naphthalene785.8
A-004 2-Ethylimidazole891.9
A-005 6-Methoxy-naphthalene6512.3

Chemoinformatic Tools for Virtual Screening and Lead Optimization in Chemical Biology

Chemoinformatics plays a pivotal role in prioritizing compounds for synthesis and screening, as well as in refining the structure of initial hits to improve their pharmacological properties. researchgate.net For the this compound scaffold, a variety of computational tools are employed.

Virtual Screening: Before committing to the resource-intensive process of chemical synthesis and HTS, large virtual libraries of this compound analogues can be screened in silico. ewadirect.com This can be achieved through two main approaches:

Ligand-based virtual screening (LBVS): If a set of known active compounds is available, their chemical features can be used to build a pharmacophore model. This model, representing the essential steric and electronic features required for biological activity, is then used to search virtual libraries for novel compounds that fit the model. nih.gov

Structure-based virtual screening (SBVS): When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of virtual compounds within the target's active site. researchgate.net This approach allows for the prioritization of compounds that are predicted to form favorable interactions with key amino acid residues.

Lead Optimization: Once initial hits are identified, chemoinformatic tools are instrumental in guiding the lead optimization process. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the chemical structures of the analogues with their biological activities. nih.gov These models can then predict the activity of yet-unsynthesized compounds, helping to prioritize synthetic efforts. nih.gov

For example, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) could be applied to a series of this compound analogues to generate a 3D map illustrating where steric bulk or electrostatic charge modifications are likely to enhance or diminish biological activity. nih.gov

The following table provides a hypothetical example of how different chemoinformatic tools could be applied in the study of this compound series.

Chemoinformatic ToolApplicationExample for this compound
Molecular Docking Predict binding mode and affinityDocking of analogues into the ATP-binding site of a target kinase.
Pharmacophore Modeling Identify key chemical features for activityBuilding a model based on the imidazole nitrogen, the tetralone oxygen, and an aromatic feature of the naphthalene ring.
QSAR Correlate structure with activityDeveloping a model that relates the electronic properties of substituents on the imidazole ring to their inhibitory potency.

Automated Synthesis and Microfluidic Reactor Applications in Scaffold Exploration

To rapidly generate the diverse chemical libraries required for HTS and to synthesize the optimized leads identified through chemoinformatics, automated synthesis and microfluidic reactor technologies are increasingly employed.

Automated Synthesis: Automated synthesis platforms can perform chemical reactions in a parallel or sequential manner with minimal human intervention. nih.gov For the synthesis of this compound analogues, a modular automated system could be programmed to perform a series of reactions, such as the initial formation of the tetralone core followed by the introduction of various imidazole derivatives. This allows for the rapid creation of a grid of analogues with diverse substitutions.

Microfluidic Reactors: Microfluidic reactors, also known as "lab-on-a-chip" systems, offer several advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved reaction control, and increased safety. elveflow.comnih.gov These systems are particularly well-suited for the synthesis of heterocyclic compounds. researchgate.net

For the exploration of the this compound scaffold, a continuous-flow microfluidic reactor could be designed to perform the key synthetic steps. laryee.com For instance, the reaction of an α-halotetralone precursor with different substituted imidazoles could be carried out in a microfluidic chip. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by the microfluidic system can lead to higher yields, improved purity, and the ability to safely perform reactions that might be hazardous on a larger scale. researchgate.net

The integration of online analytical techniques, such as mass spectrometry or NMR spectroscopy, with automated and microfluidic synthesis platforms allows for real-time reaction monitoring and optimization, further accelerating the discovery and development of novel compounds based on the this compound scaffold.

The table below outlines a potential automated synthesis workflow for generating analogues.

StepReactionAutomation/Microfluidics Application
1 Synthesis of substituted α-tetralonesParallel synthesis in a multi-well reaction block on an automated platform.
2 Halogenation of α-tetralonesContinuous flow reaction in a microfluidic reactor for precise control of a potentially hazardous reaction.
3 Nucleophilic substitution with imidazolesAutomated liquid handling to dispense a library of substituted imidazoles into a multi-well plate containing the halogenated tetralone.
4 PurificationAutomated parallel purification using techniques like solid-phase extraction or preparative HPLC.

Future Directions and Unexplored Avenues in the Academic Research of 2 Imidazol 1 Yl 3,4 Dihydro 2h Naphthalen 1 One

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of efficient, environmentally benign, and sustainable methods for the synthesis of 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one and its derivatives. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and lengthy purification procedures. Modern synthetic strategies can offer significant improvements in terms of yield, purity, and environmental impact.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govnih.gov The application of microwave irradiation to the synthesis of N-aryl imidazoles and for the functionalization of tetralone scaffolds could provide a rapid and efficient route to the target compound. semanticscholar.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. nih.govmdpi.com A multi-step flow process could be designed to synthesize this compound, potentially integrating reaction, work-up, and purification steps into a single, automated sequence. jopir.in This would not only enhance efficiency but also allow for the safe handling of potentially hazardous intermediates.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. mdpi.comnih.gov Biocatalytic methods could be explored for the enantioselective synthesis of chiral derivatives of this compound. For instance, enzymes could be employed for the asymmetric reduction of the tetralone carbonyl group, yielding chiral alcohols with high enantiomeric excess. researchgate.net This approach would provide access to stereochemically defined compounds, which is crucial for studying their interactions with biological targets.

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, higher purityOptimization of reaction conditions (temperature, time, power) for key bond-forming steps.
Flow ChemistryImproved safety, scalability, and process controlDevelopment of a continuous multi-step synthesis protocol.
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendlyScreening for suitable enzymes (e.g., reductases) for asymmetric transformations.

Deeper Mechanistic Understanding of Molecular Interactions through Advanced Biophysical Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is fundamental for its development as a therapeutic agent or research tool. Advanced biophysical techniques can provide detailed insights into these interactions.

X-ray Crystallography: Obtaining a crystal structure of the compound bound to a target protein can reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and other intermolecular forces. nih.gov This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein-ligand interactions in solution. nih.gov It can be used to identify the binding site on the target protein, determine the conformation of the bound ligand, and measure binding affinities. nih.gov For instance, NMR studies could elucidate the orientation of the imidazole (B134444) and tetralone moieties within a protein's active site.

Computational Modeling and Molecular Docking: In silico methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound to a target protein and to estimate its binding affinity. jopir.in These computational approaches can be used to screen virtual libraries of analogues and to prioritize compounds for synthesis and experimental testing. researchgate.net

TechniqueInformation GainedApplication to the Compound
X-ray CrystallographyPrecise 3D structure of the ligand-target complex.Elucidating the exact binding orientation and key interactions.
NMR SpectroscopyBinding site identification, ligand conformation, and affinity in solution.Confirming binding in a more physiological environment.
Computational ModelingPredicted binding modes and affinities, virtual screening.Guiding analogue design and prioritizing synthetic targets.

Exploration of New Chemical Space through Rational Design of Analogues with Enhanced Specificity

The modular nature of this compound provides a rich platform for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govresearchgate.net

Modification of the Tetralone Scaffold: The tetralone ring can be modified at various positions to explore the impact on biological activity. For example, substituents could be introduced on the aromatic ring to modulate electronic properties and to probe for additional binding interactions. nih.gov The stereochemistry at the 2-position is also a critical parameter to investigate, as different stereoisomers may exhibit distinct biological activities.

Modification of the Imidazole Moiety: The imidazole ring is a key pharmacophore in many biologically active molecules. researchgate.net The electronic and steric properties of the imidazole ring can be fine-tuned by introducing substituents at the 2-, 4-, and 5-positions. These modifications can influence the pKa of the imidazole nitrogen atoms and their ability to participate in hydrogen bonding.

Linker Modification: The direct linkage between the imidazole and tetralone moieties can be altered. Introducing flexible or rigid linkers of varying lengths could optimize the relative orientation of the two ring systems for improved binding to a target.

Modification SitePotential ImpactExample Modifications
Tetralone Aromatic RingModulation of electronics, exploring new binding pockets.Introduction of electron-donating or -withdrawing groups.
Tetralone StereocenterEnantioselective interactions with chiral targets.Synthesis of individual enantiomers.
Imidazole RingFine-tuning of pKa and hydrogen bonding capacity.Substitution at C2, C4, and C5 positions.

Applications as Chemical Probes and Tool Compounds for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable chemical probes or tool compounds for studying biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing for the elucidation of its role in cellular processes.

Target Identification and Validation: If this compound is found to have a specific biological activity, a key future direction will be to identify its molecular target(s). This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic approaches. Once a target is identified, analogues of the compound can be used to validate its role in a particular disease or biological pathway.

Development of Fluorescent or Tagged Probes: To facilitate biological studies, analogues of this compound could be synthesized with fluorescent tags or other reporter groups. These tagged probes would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using techniques like fluorescence microscopy.

Use in High-Throughput Screening: The core scaffold of this compound could serve as a starting point for the development of a library of related compounds for high-throughput screening against a variety of biological targets. This could lead to the discovery of new and unexpected biological activities for this class of molecules.

ApplicationResearch GoalApproach
Target IdentificationTo identify the specific protein(s) the compound interacts with.Affinity-based proteomics, genetic screening.
Fluorescent ProbesTo visualize the compound's distribution and interactions in cells.Synthesis of fluorescently labeled analogues.
Tool CompoundsTo selectively modulate a target's function for biological studies.Development of highly potent and selective analogues.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one?

  • Methodology : A common approach involves cyclocondensation of substituted imidazoles with ketones or aldehydes under acidic or catalytic conditions. For example, refluxing 2-imidazole derivatives with 3,4-dihydronaphthalen-1-one precursors in ethanol or acetic acid can yield the target compound. Solvent choice (e.g., ethanol vs. DMF) and reaction time (4–8 hours) influence yield optimization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from ethanol or column chromatography using silica gel.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and X-ray crystallography. For example, 1H^1 \text{H}-NMR can resolve imidazole proton signals (δ 7.2–8.5 ppm) and dihydronaphthalenone protons (δ 2.5–3.5 ppm for methylene groups). X-ray crystallography provides definitive proof of regiochemistry and stereochemistry .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What analytical techniques are suitable for purity assessment?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. For example, HPLC retention times and peak symmetry (asymmetry factor < 1.2) indicate purity >95% .

Advanced Research Questions

Q. How can the anti-inflammatory activity of this compound be evaluated in vitro?

  • Methodology : Use mast cell stabilization assays (e.g., inhibition of β-hexosaminidase release in RBL-2H3 cells) and NF-κB inhibition studies (e.g., luciferase reporter assays in RAW 264.7 macrophages). IC50_{50} values can be compared to reference compounds like dexamethasone .
  • Data Contradictions : If results conflict with literature (e.g., lower potency than analogs), assess differences in substituent electronic effects or cell permeability via logP calculations .

Q. What computational methods are effective for predicting binding modes to biological targets like Bcl-2?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of Bcl-2 (PDB ID: 4AQ3). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Key interactions (e.g., hydrogen bonds with Arg105) should align with SAR studies .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values from fluorescence polarization assays .

Q. How can structural modifications enhance metabolic stability?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position of the imidazole ring to reduce CYP450-mediated oxidation. Assess stability in liver microsome assays (human/rat) and compare half-life (t1/2t_{1/2}) to the parent compound .
  • Data Analysis : Use LC-MS/MS to identify major metabolites. For example, hydroxylation at the dihydronaphthalenone ring may dominate .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodology : Conduct systematic SAR analysis by synthesizing derivatives with incremental substitutions (e.g., halogenation at the naphthalenone ring). Use standardized assays (e.g., consistent cell lines and IC50_{50} protocols) to minimize variability. Meta-analysis of published data (e.g., pIC50_{50} ranges) can identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 2
Reactant of Route 2
2-imidazol-1-yl-3,4-dihydro-2H-naphthalen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.